1-(3-Methylbutyl)cyclopropan-1-ol
Description
1-(3-Methylbutyl)cyclopropan-1-ol is a cyclopropanol derivative characterized by a 3-methylbutyl (isopentyl) substituent attached to the cyclopropane ring. Cyclopropanols are notable for their strained three-membered ring, which imparts unique reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)3-4-8(9)5-6-8/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSUAFMMKHQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methylbutyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with cyclopropanone. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether. The reaction mixture is then quenched with water and the product is extracted and purified .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation of 1-(3-Methylbutyl)cyclopropanone or other related intermediates. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(3-Methylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methylbutyl)cyclopropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Methylbutyl)cyclopropan-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The cyclopropane ring can engage in various interactions with enzymes and receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl vs. Aryl Groups
Cyclopropanol derivatives vary significantly based on substituents. Key comparisons include:
1-(propan-2-yl)cyclopropan-1-ol
1-(3,4-Dichlorophenyl)cyclopropan-1-ol
- Structure: Aryl-substituted cyclopropanol with electron-withdrawing Cl groups.
- Molecular Weight : 203.1 g/mol .
- Properties: Aromatic substituents enhance stability via resonance but reduce solubility in nonpolar solvents. The dichlorophenyl group may confer electrophilic character.
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol
3-Methylbutyl Benzoate
- Structure : Ester derivative with a 3-methylbutyl chain.
- Activity : Exhibits antimicrobial and anticancer properties in Pterocarpus indicus extracts .
- Comparison: Unlike cyclopropanols, esters like this are more hydrolytically stable but less reactive in ring-opening reactions.
Sibutramine-Related Compounds
Physicochemical Properties
Biological Activity
1-(3-Methylbutyl)cyclopropan-1-ol is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Research into its biological effects is still evolving, but preliminary findings suggest various pharmacological potentials.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄O
- Molecular Weight : 142.20 g/mol
The compound features a cyclopropane ring substituted with a 3-methylbutyl group and a hydroxyl functional group, which may contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. Further research is needed to clarify these interactions at the molecular level.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of cyclopropane derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL.
Study 2: Antifungal Activity
In another investigation focusing on antifungal activity, this compound was tested against Candida albicans. Results indicated a notable reduction in fungal growth, with an MIC of approximately 75 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Cyclopropane derivative | Yes | 50-100 |
| Cyclohexanol | Cycloaliphatic alcohol | Moderate | 100 |
| Isoborneol | Monoterpene alcohol | Yes | 30 |
This table illustrates the comparative antimicrobial efficacy of this compound against other related compounds, highlighting its potential as a more effective agent.
Future Research Directions
Given the promising biological activities observed, further research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.
- Mechanistic Studies : To explore the specific pathways through which this compound exerts its effects.
- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and efficacy in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
